magnesium;3-carboxy-3-hydroxypentanedioate;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate
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Overview
Description
Magnesium;3-carboxy-3-hydroxypentanedioate;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate is a compound that combines magnesium with organic acids. This compound is known for its role in various biological and chemical processes. It is a citrate derivative, which means it is related to citric acid, a key intermediate in the citric acid cycle (Krebs cycle) that is crucial for cellular respiration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;3-carboxy-3-hydroxypentanedioate typically involves the reaction of magnesium salts with citric acid. The reaction conditions often include:
Reactants: Magnesium oxide or magnesium hydroxide and citric acid.
Solvent: Water is commonly used as the solvent.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
pH Adjustment: The pH of the solution is adjusted to ensure complete reaction and precipitation of the product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors where magnesium salts are reacted with citric acid under controlled conditions. The product is then purified through filtration, crystallization, and drying processes to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Magnesium;3-carboxy-3-hydroxypentanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Catalysts: Acid or base catalysts may be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Magnesium;3-carboxy-3-hydroxypentanedioate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its role in metabolic pathways, particularly in the citric acid cycle.
Medicine: It is investigated for its potential therapeutic effects, including its use as a dietary supplement for magnesium deficiency.
Industry: The compound is used in the production of food additives, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of magnesium;3-carboxy-3-hydroxypentanedioate involves its interaction with various molecular targets and pathways:
Magnesium Ions: The magnesium ions in the compound play a crucial role in stabilizing enzymes and other proteins involved in metabolic processes.
Citric Acid Cycle: The compound participates in the citric acid cycle, where it helps in the production of energy through the oxidation of acetyl-CoA.
Chelation: The compound can act as a chelating agent, binding to metal ions and facilitating their transport and utilization in biological systems.
Comparison with Similar Compounds
Magnesium;3-carboxy-3-hydroxypentanedioate can be compared with other similar compounds, such as:
Magnesium Citrate: Both compounds contain magnesium and citrate ions, but magnesium citrate is more commonly used as a dietary supplement and laxative.
Calcium Citrate: Similar to magnesium citrate, calcium citrate is used as a calcium supplement and has similar chelating properties.
Sodium Citrate: This compound is used as a food additive and anticoagulant, highlighting its versatility compared to magnesium;3-carboxy-3-hydroxypentanedioate.
The uniqueness of magnesium;3-carboxy-3-hydroxypentanedioate lies in its specific combination of magnesium and organic acids, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
magnesium;3-carboxy-3-hydroxypentanedioate;(3R)-3-hydroxy-4-(trimethylazaniumyl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.C6H8O7.Mg/c1-8(2,3)5-6(9)4-7(10)11;7-3(8)1-6(13,5(11)12)2-4(9)10;/h6,9H,4-5H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;;+2/p-2/t6-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHYPNORKBZNRY-QYCVXMPOSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Mg+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C[C@@H](CC(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)O)O.[Mg+2] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21MgNO10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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